4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Overview
Description
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a synthetic organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring substituted with a 3,4-dimethylphenyl group and a methoxycarbonyl group, as well as a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a suitable catalyst such as aluminum chloride.
Methoxycarbonylation: The methoxycarbonyl group can be introduced via esterification using methanol and a strong acid catalyst like sulfuric acid.
Coupling with butanoic acid: The final step involves coupling the substituted thiophene with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride, sulfuric acid, triethylamine
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies investigating the interaction of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways involved in inflammation or cancer progression.
Materials Science: In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by its molecular structure and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(3,4-DIMETHYLPHENYL)-3-(CARBOXY)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
4-{[4-(3,4-DIMETHYLPHENYL)-3-(HYDROXY)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID: Similar structure but with a hydroxy group instead of a methoxycarbonyl group.
Uniqueness
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
5-[[4-(3,4-dimethylphenyl)-3-methoxycarbonylthiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-11-7-8-13(9-12(11)2)14-10-26-18(17(14)19(24)25-3)20-15(21)5-4-6-16(22)23/h7-10H,4-6H2,1-3H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKGPWISCLGFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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